1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a thiophenyl group
Preparation Methods
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The azide is then cyclized to form the tetrazole ring.
Formation of the Urea Derivative: The tetrazole compound is then reacted with thiophen-2-ylmethylamine to form the desired urea derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The tetrazole ring and the chlorophenyl group are key functional groups that interact with enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea include other tetrazole derivatives and urea derivatives These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c15-10-3-5-11(6-4-10)21-13(18-19-20-21)9-17-14(22)16-8-12-2-1-7-23-12/h1-7H,8-9H2,(H2,16,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRWWWTUNVSKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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